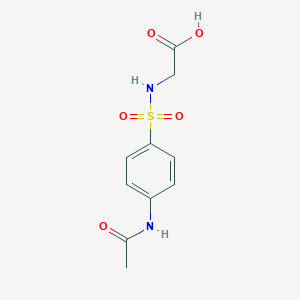
(4-アセチルアミノベンゼンスルホニルアミノ)酢酸
概要
説明
(4-Acetylamino-benzenesulfonylamino)-acetic acid is an organic compound characterized by the presence of acetylamino and benzenesulfonylamino groups attached to an acetic acid moiety
科学的研究の応用
(4-Acetylamino-benzenesulfonylamino)-acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
Target of Action
The primary target of (4-Acetylamino-benzenesulfonylamino)-acetic acid, also known as 2-(4-acetamidobenzenesulfonamido)acetic acid, is the enzyme dihydropteroate synthase . This enzyme plays a crucial role in the synthesis of folate and purine nucleotides, which are essential for bacterial growth .
Mode of Action
The compound inhibits bacterial growth by binding to dihydropteroate synthase . This binding prevents the enzyme from catalyzing the conversion of 6-hydroxymethyl-7,8-dihydropterin and para-aminobenzoic acid to 7,8-dihydropteroate, a critical step in the synthesis of folate .
Biochemical Pathways
By inhibiting dihydropteroate synthase, the compound disrupts the folate synthesis pathway . Folate is essential for the synthesis of nucleic acids and amino acids. Therefore, its deficiency leads to impaired DNA replication and cell division, ultimately inhibiting bacterial growth .
Pharmacokinetics
Like other sulfonamide drugs, it is likely to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The inhibition of dihydropteroate synthase by (4-Acetylamino-benzenesulfonylamino)-acetic acid leads to a decrease in bacterial folate levels, which in turn results in the inhibition of bacterial growth . This makes the compound effective in treating bacterial infections.
Action Environment
The action of (4-Acetylamino-benzenesulfonylamino)-acetic acid can be influenced by various environmental factors. For instance, the traditional process of synthesizing the compound involves the use of a large amount of HSO3Cl, which can cause serious environmental problems . An alternative process has been investigated that partially substitutes HSO3Cl with PCl5 as the chlorination agent, reducing the environmental impact .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Acetylamino-benzenesulfonylamino)-acetic acid typically involves the reaction of 4-acetylaminobenzenesulfonyl chloride with glycine under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of glycine attacks the sulfonyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for (4-Acetylamino-benzenesulfonylamino)-acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
(4-Acetylamino-benzenesulfonylamino)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.
Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfinyl or sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
4-Acetamidobenzenesulfonyl chloride: A related compound with similar structural features but different reactivity.
4-Acetamidobenzenesulfonyl fluoride: Another similar compound with a fluorine atom instead of a chloride.
Uniqueness
(4-Acetylamino-benzenesulfonylamino)-acetic acid is unique due to its combination of acetylamino and benzenesulfonylamino groups attached to an acetic acid moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
特性
IUPAC Name |
2-[(4-acetamidophenyl)sulfonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5S/c1-7(13)12-8-2-4-9(5-3-8)18(16,17)11-6-10(14)15/h2-5,11H,6H2,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAFXXUEQDFMOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80297330 | |
| Record name | (4-Acetylamino-benzenesulfonylamino)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80297330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23776-98-9 | |
| Record name | 23776-98-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115600 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-Acetylamino-benzenesulfonylamino)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80297330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






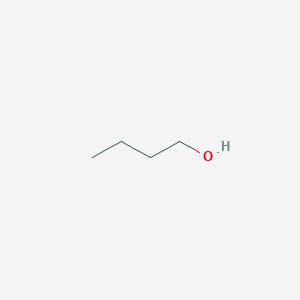


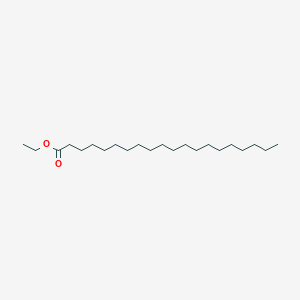
![Octyl 4-chloro-3-{2-[4-(hexyloxy)-3-methyl-2,5-dioxoimidazolidin-1-yl]-3-(4-methoxyphenyl)-3-oxopropanamido}benzoate](/img/structure/B46413.png)

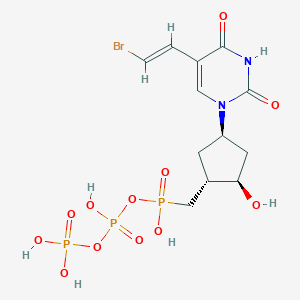

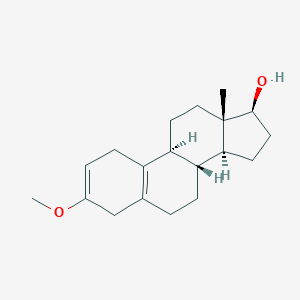
![Ethyl 6-methyl-6-pyrrolidin-1-yl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate](/img/structure/B46427.png)
